molecular formula C22H17F3N4OS B2739672 3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1115285-76-1

3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2739672
CAS No.: 1115285-76-1
M. Wt: 442.46
InChI Key: INNYFPLVQZNUDF-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 3,4-dimethylphenyl substituent at the pyridazine C3 position and a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a trifluoromethylphenyl group. Its structure combines a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—with a 1,2,4-oxadiazole heterocycle, a motif known for metabolic stability and bioactivity in medicinal chemistry . The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, while the dimethylphenyl substituent may influence steric interactions and solubility.

Properties

IUPAC Name

5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4OS/c1-13-6-7-15(10-14(13)2)18-8-9-20(28-27-18)31-12-19-26-21(29-30-19)16-4-3-5-17(11-16)22(23,24)25/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNYFPLVQZNUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is likely that the compound binds to its target(s), altering their function and leading to changes within the cell. The exact nature of these interactions and changes is a subject of ongoing research.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown These effects would be determined by the compound’s targets and mode of action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets.

Biological Activity

The compound 3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridazine core substituted with a 3,4-dimethylphenyl group and a trifluoromethyl-substituted oxadiazole moiety. The presence of these functional groups may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxadiazole Moiety : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Pyridazine Formation : The pyridazine ring can be constructed through condensation reactions involving hydrazines and diketones.
  • Final Coupling : The final product is obtained by coupling the oxadiazole derivative with the pyridazine framework under suitable conditions.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds containing oxadiazole and pyridazine moieties. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . This suggests that the compound may exert anticancer effects through similar pathways.
  • Cell Line Studies : In vitro studies demonstrated that derivatives with oxadiazole groups exhibit significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles possess antimicrobial properties. Compounds structurally related to the target molecule have shown effectiveness against Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Antiproliferative Effects : A study evaluated a series of oxadiazole derivatives against breast cancer cell lines, finding that certain substitutions significantly enhanced activity. The structure-activity relationship (SAR) indicated that electron-withdrawing groups like trifluoromethyl improve potency .
  • Mechanism-Based Approaches : Research has highlighted the importance of targeting specific enzymes in cancer treatment. For example, compounds similar to the target molecule were shown to inhibit telomerase activity, crucial for cancer cell immortality .

Data Tables

Biological ActivityCell Line TestedIC50 (μM)Reference
AnticancerBreast Cancer (MCF-7)5.2
AnticancerColon Cancer (HCT-116)6.2
AntimicrobialStaphylococcus aureus12.5

Scientific Research Applications

Pharmacological Applications

Research has indicated that compounds similar to 3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine exhibit promising pharmacological activities:

  • Anticancer Activity : Studies on fused pyridazine derivatives have shown significant growth inhibition of liver cancer cells (HEPG2), with effectiveness comparable to established chemotherapeutics like Doxorubicin . This suggests potential applications in cancer treatment.
  • Antimalarial Properties : Compounds containing similar structural motifs have been explored for their antimalarial activity through virtual screening and synthesis, targeting enzymes critical for the survival of Plasmodium falciparum . This opens avenues for developing new antimalarial therapies.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • UV Absorption : The incorporation of triazine derivatives in polymer formulations has been shown to enhance UV stability and light absorption properties . This characteristic is crucial for developing coatings and plastics that require prolonged exposure to sunlight without degradation.

The compound's biological activity stems from its ability to interact with various biological targets. For instance:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of cyclin-dependent kinases and tyrosine kinases, which are critical in cell cycle regulation and cancer progression . This suggests that the compound may have therapeutic potential in managing proliferative disorders.

Case Studies

Several studies highlight the applications of compounds related to this compound:

Study ReferenceApplicationFindings
AnticancerSignificant growth inhibition in HEPG2 cells; comparable to Doxorubicin.
AntimalarialIdentified as a promising candidate against Plasmodium falciparum with good IC50 values.
Material ScienceEnhanced UV stability in polymer formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogue is 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (). Key differences include:

  • Substituent at Pyridazine C3 : The target compound has a 3,4-dimethylphenyl group, whereas the analogue features a 3-methoxyphenyl group. The dimethyl substitution increases hydrophobicity and steric bulk compared to the methoxy group, which introduces polarizability via the oxygen atom.
  • Electron-Donating vs.
Property Target Compound 3-Methoxyphenyl Analogue ()
Molecular Formula C₂₃H₁₈F₃N₄OS C₂₁H₁₅F₃N₄O₂S
Average Mass 480.47 g/mol 468.43 g/mol
Key Substituent 3,4-Dimethylphenyl 3-Methoxyphenyl
Lipophilicity (Predicted) Higher (LogP ~3.8) Moderate (LogP ~3.2)

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dimethylphenyl group in the target compound reduces aqueous solubility compared to the methoxy analogue, as methyl groups lack hydrogen-bonding capacity.
  • Metabolic Stability: The trifluoromethyl group in both compounds likely enhances resistance to oxidative metabolism.

Research Findings and Limitations

  • Synthetic Challenges : Synthesis of such compounds typically involves sulfanyl linkage formation (as in ), but the dimethylphenyl group may complicate regioselective coupling reactions.
  • Data Gaps: No experimental data (e.g., IC₅₀, solubility assays) are available for the target compound in the provided evidence. Comparisons rely on structural extrapolation and physicochemical predictions.

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

Methodological Answer: The synthesis of this compound requires multi-step optimization due to its heterocyclic core (pyridazine and oxadiazole). Key steps include:

  • Coupling Reactions : Use of sulfanyl (-S-) linkers to connect the pyridazine and oxadiazole moieties. A thiol-ene "click" reaction or nucleophilic substitution may be employed, depending on precursor reactivity .
  • Oxadiazole Formation : Cyclization of precursor hydrazides with trifluoroacetophenone derivatives under acidic conditions (e.g., POCl₃ or polyphosphoric acid) to form the 1,2,4-oxadiazole ring .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization to isolate the final product. Purity should be confirmed via HPLC and TLC (Rf ~0.85–0.88 in 4:1 solvent systems) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Orthogonal analytical techniques are critical:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethylphenyl protons at δ ~7.5–8.0 ppm, pyridazine ring protons at δ ~6.8–7.3 ppm) .
    • FT-IR : Identify key functional groups (C=N stretch at ~1650 cm⁻¹, C-F stretch at ~1100–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns for trifluoromethyl groups .

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

Methodological Answer: Initial screening should focus on:

  • Enzyme Inhibition : Test against kinases or phosphodiesterases (common targets for pyridazine derivatives) using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular Toxicity : MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values. Dose-response curves (0.1–100 µM) can highlight cytotoxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different biological assays?

Methodological Answer: Contradictions often arise from assay-specific conditions or off-target effects. Strategies include:

  • Dose-Response Meta-Analysis : Compare EC₅₀/IC₅₀ values across assays (e.g., enzyme vs. cell-based) to identify trends .
  • Orthogonal Assays : Replicate findings using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and identify conflicting steric/electronic interactions .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological Answer: Adopt a split-plot factorial design :

  • Core Variables :
    • Main Plot: Pyridazine substituents (e.g., dimethylphenyl vs. chlorophenyl).
    • Subplot: Oxadiazole linker modifications (e.g., sulfanyl vs. methylene).
    • Sub-Subplot: Pharmacological endpoints (e.g., IC₅₀, logP, metabolic stability).
  • Replication : Four replicates per variable combination to ensure statistical power (ANOVA, p<0.05) .

Q. How can environmental fate studies be integrated into early-stage research for this compound?

Methodological Answer: Follow the INCHEMBIOL framework :

  • Physicochemical Profiling : Determine logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7.4, 37°C) to predict bioavailability and persistence.
  • Ecotoxicology Screening : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays for acute toxicity (LC₅₀/EC₅₀).
  • Degradation Pathways : LC-MS/MS to identify photolysis or microbial degradation byproducts .

Q. What strategies are effective for optimizing metabolic stability without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfanyl linkers) to enhance solubility and slow hepatic clearance .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ for methyl groups) to reduce CYP450-mediated metabolism. Validate via microsomal stability assays (human liver microsomes, NADPH cofactor) .

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